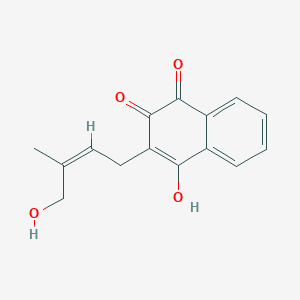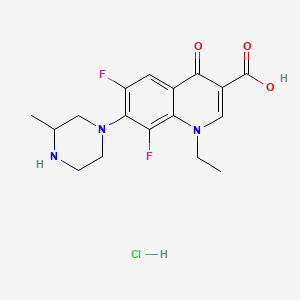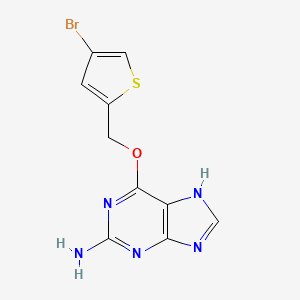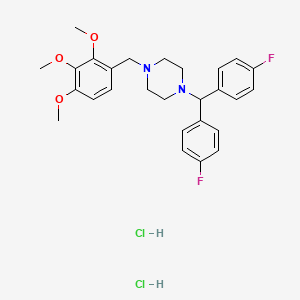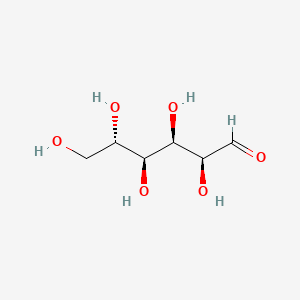
L-葡萄糖
描述
What is L -(-)-Glucose exactly?
L -(-)-Glucose, a monosaccharide, is an important energy source for the human body. The glucose molecule comprises six carbon atoms (12 hydrogen atoms) and six oxygen atoms (6 each). L -(-)-Glucose is also known as L Glucose. It is the enantiomer to the more popular D-glucose. L -(-)-Glucose is not naturally found in higher-living organisms but can be synthesized in a laboratory. L -(-)-Glucose has a similar taste to D-glucose, but it cannot be phosphorylated using hexokinase. This enzyme is the first in the glycolysis pathway. L -(-)-Glucose can be a diagnostic aid.
L -(-)-Glucose can be considered an enantiomer to the more commonly used D-glucose. L-Glucose cannot be phosphorylated using hexokinase and is therefore not bioavailable for cells as an energy source. However, some L-glucose-using bacteria have been found to contain NAD+-dependent Lglucose Dehydrogenases capable of oxidizing L glucose.
Uses of L -(-)-Glucose
L -(-)-Glucose has been suggested as a low-calorie sweetener. It is suitable for diabetic patients.
L -(-)-Glucose pentaacetate is an acetate derivative that stimulates insulin release and may be therapeutically useful for type 2 diabetes. L -(-)-Glucose has also been found to be a laxative. It was proposed as a colon-cleansing agent that would not disrupt fluid and electrolyte levels due to the large liquid amounts of bad-tasting, osmotic laxatives used for colonoscopy preparation.
Biological activity of L-(−)-Glucose
L -(-)-Glucose is not naturally found in living organisms but can be synthesized in a laboratory. L -(-)-Glucose has a similar taste to d-glucose but cannot be used as an energy source by living organisms because it is not phosphorylated with hexokinase. This enzyme is the first in the glycolysis pathway. Burkholderia Caryophylli is a plant pathogenic bacteria that contain the enzyme dthreo-aldose 1dehydrogenase, which can oxidize L Glucose.
Mechanism of action of L-(−)-Glucose
L -(-)-Glucose enters cells through insulin and ATP-sensitive sodium channels. In vitro studies have shown that L-glucose can inhibit viral replication, including HIV and herpes simplex virus type 1 (HSV-1). L-Glucose can be used to treat squamous cancer by reducing the redox potency in cancer cells. L-Glucose prevents the growth of c. glabrata through inhibition of transcription activators as well as enzymes involved with glycolysis.
L -(-)-Glucose can be considered an enantiomer to the more commonly used D-glucose. L-Glucose cannot be used as an energy source by cells because it can't be phosphorylated with hexokinase.
Chemical properties of L-(−)-Glucose
L -(-)-Glucose, an organic compound with the formula O=CH[CHOH]5H or C6H12O6, is a monosaccharide of aldohexose. It is the enantiomer to the more common d–glucose and the l-isomer to glucose.
L-glucose is usually found as one of the four cyclic structural isomers, like the d-isomer. These isomers can be converted into water solutions within hours, with the open-chain version acting as an intermediate stage.
科学研究应用
电化学葡萄糖传感
L-葡萄糖在葡萄糖传感器的开发中发挥着至关重要的作用,这些传感器对于管理糖尿病和其他医疗状况至关重要 . 这些传感器近年来已经显著发展,主要集中在酶电化学传感器,通常使用葡萄糖氧化酶 . 然而,使用贵金属对葡萄糖进行直接电化学的非酶方法现在是葡萄糖生物传感器设计中的一种可行方法 .
癌细胞检测
研究表明,与L-葡萄糖分子结合的荧光探针被恶性癌细胞特异性吸收,为它们的检测提供了一种独特的方法 . 这种葡萄糖荧光探针可以成为可视化和表征癌细胞的有用工具 .
营养代谢
L-葡萄糖衍生物以及其他关键底物,如氨基酸和脂肪酸,在营养代谢中发挥着核心作用 . 它们被转运到细胞中,并在细胞内代谢时发挥生理作用 .
细胞间信号传导
除了营养代谢,这些底物,包括L-葡萄糖,还在细胞间信号传导中发挥作用 . 这是一种相对未知的生理效应,目前是科学研究的兴趣所在 .
疾病治疗
一些底物,包括L-葡萄糖衍生物,有望在临床环境中应用,因为它们具有独特的细胞转运方式,以及在细胞内代谢时所发挥的生理作用 .
食品和饮料行业
作用机制
Target of Action
L-Glucose, also known as Levoglucose, is an enantiomer of the more common D-glucose . The primary targets of L-Glucose are the same as those of D-Glucose, which include various enzymes involved in the glycolysis pathway . L-glucose cannot be used by living organisms as a source of energy because it cannot be phosphorylated by hexokinase, the first enzyme in the glycolysis pathway .
Mode of Action
L-Glucose’s mode of action is primarily through competitive inhibition. It is structurally similar to D-Glucose, allowing it to bind to the same enzymes and transporters but without undergoing the same metabolic processes . This means that L-Glucose can interfere with the normal metabolism of D-Glucose, potentially leading to effects such as reduced blood glucose levels .
Biochemical Pathways
L-Glucose participates in the same biochemical pathways as D-Glucose, including glycolysis .
Pharmacokinetics
This has led to interest in L-Glucose as a potential low-calorie sweetener .
Result of Action
The primary result of L-Glucose’s action is the competitive inhibition of D-Glucose metabolism. This can lead to reduced blood glucose levels, which may be beneficial in the management of conditions such as diabetes . Additionally, L-Glucose has been found to stimulate insulin release, which could be of therapeutic value for type 2 diabetes .
Action Environment
The action of L-Glucose is influenced by various environmental factors. For example, the presence of D-Glucose can affect the degree to which L-Glucose is able to competitively inhibit its metabolism . Additionally, factors such as pH and temperature can influence the stability and efficacy of L-Glucose .
生化分析
Biochemical Properties
L-Glucose cannot be used by cells as an energy source because it cannot be phosphorylated by hexokinase , the first enzyme in the glycolysis pathway . This inability to interact with hexokinase differentiates L-Glucose from D-Glucose, which plays a vital role in energy production in cells.
Cellular Effects
Given that L-Glucose cannot be utilized by cells as an energy source , it does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its presence does not affect the normal functioning of cells as it does not participate in the usual metabolic processes.
Molecular Mechanism
The molecular mechanism of L-Glucose is primarily defined by its inability to interact with hexokinase . Hexokinase is responsible for the phosphorylation of glucose, a crucial step in the glycolysis pathway. L-Glucose cannot be phosphorylated by this enzyme , rendering it inactive in the glycolysis pathway and other metabolic processes.
Dosage Effects in Animal Models
Since L-Glucose is not metabolized by cells , varying dosages in animal models do not result in different outcomes. It does not exhibit threshold effects, nor does it cause toxic or adverse effects at high doses.
Metabolic Pathways
L-Glucose does not participate in metabolic pathways due to its inability to be phosphorylated by hexokinase . Therefore, it does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels.
Transport and Distribution
L-Glucose can be transported into cells, but once inside, it does not interact with transporters or binding proteins that would affect its localization or accumulation .
Subcellular Localization
L-Glucose does not have a specific subcellular localization as it does not undergo metabolic processes within the cell . It does not contain any targeting signals or post-translational modifications that would direct it to specific compartments or organelles.
属性
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-VANKVMQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015237 | |
| Record name | L-Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921-60-8 | |
| Record name | L(-)-Glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levoglucose [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levoglucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12970 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOGLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02833ISA66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


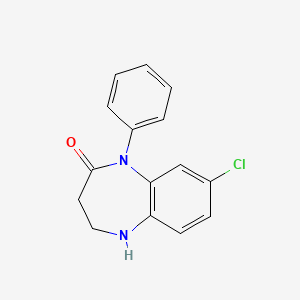
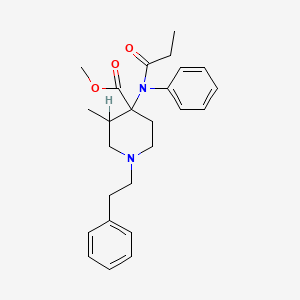
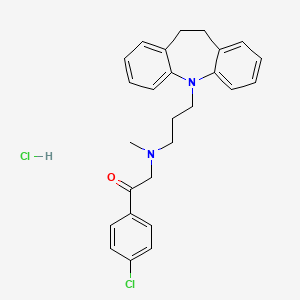
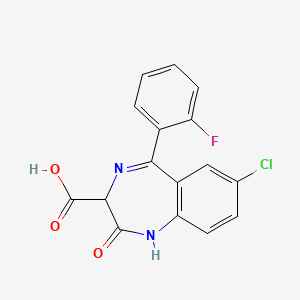
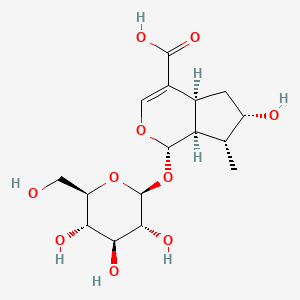
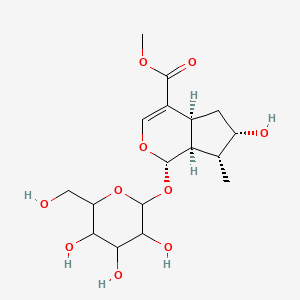
![N-[(3S,4R,5S,9R,10R,13R,14R,17R)-4-hydroxy-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B1675032.png)
![(1S,9R,13R,19S,22S,23S,25R,26R,28S,31S,33S,36R)-22-Hydroxy-1,10,10,12,12,30,30,36-octamethyl-28-(2-methylprop-1-enyl)-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B1675035.png)
![3-Phenyl-naphtho[2,3-d]isothiazole-4,9-dione](/img/structure/B1675037.png)
